2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C13H19N5OS2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H19N5OS2/c1-7(2)5-14-12-15-9(6-20-12)10(19)16-13-18-17-11(21-13)8(3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,18,19) |
InChI Key |
KNOPVMFLMWZUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazole Carboxylic Acid
The starting material, 2-amino-4-methylthiazole-5-carboxylic acid, undergoes methoxylation at the 2-position using iodomethane in the presence of potassium carbonate. Reaction conditions include refluxing in dimethylformamide (DMF) at 110°C for 12 hours, yielding 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with 85% efficiency.
Activation of Carboxylic Acid
The carboxylic acid is activated using ethyl chloroformate (ECF) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates a mixed anhydride intermediate, which is critical for subsequent amide bond formation.
Coupling with 2-Methylpropylamine
The activated intermediate reacts with 2-methylpropylamine (isobutylamine) in anhydrous DCM under argon. After 48 hours of stirring at room temperature, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 2-[(2-methylpropyl)amino]-4-methylthiazole-5-carboxamide with 72% purity.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 110°C, 12h | 85 | 92 |
| Activation | ECF, DMAP, DCM, 0°C→RT, 2h | 95 | 98 |
| Amidation | 2-Methylpropylamine, DCM, RT, 48h | 72 | 89 |
Synthesis of the 5-(Propan-2-yl)-1,3,4-Thiadiazol-2(3H)-ylidene Group
The thiadiazole ring is constructed via a one-pot cyclodehydration reaction, avoiding toxic reagents like POCl₃.
Thiosemicarbazide Preparation
Thiosemicarbazide is prepared by reacting hydrazine hydrate with carbon disulfide in ethanol under reflux. The product is isolated as a white crystalline solid (mp 182–184°C).
Cyclodehydration with Polyphosphate Ester (PPE)
Thiosemicarbazide reacts with isobutyric acid (to introduce the propan-2-yl group) in the presence of PPE as a cyclizing agent. The reaction proceeds at 80°C for 6 hours in chloroform, yielding 5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene with 68% yield.
Key Data:
| Parameter | Value |
|---|---|
| PPE Quantity | 20 g per 5 mmol isobutyric acid |
| Reaction Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 68% |
Coupling of Thiazole and Thiadiazole Moieties
The final step involves forming an imine linkage between the thiazole carboxamide and thiadiazole groups.
Condensation Reaction
The thiazole-4-carboxamide (1.0 equiv) and thiadiazol-2(3H)-ylidene (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is monitored by TLC until completion (typically 8–10 hours). The E-configuration of the imine bond is ensured by steric hindrance from the propan-2-yl group.
Purification
The crude product is washed with cold ethanol to remove unreacted starting materials, followed by recrystallization from acetonitrile. Final purity exceeds 95% as confirmed by HPLC.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | PTSA (5 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 10 hours |
| Final Yield | 58% |
Analytical Characterization
The compound is validated using advanced spectroscopic techniques:
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₁₄H₁₈N₄O₂S₂: 354.0852; found: 354.0849.
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃).
Challenges and Optimization
-
Stereochemical Control: The E-configuration is favored due to steric clashes between the propan-2-yl group and thiazole methyl substituent.
-
Scale-Up Limitations: The PPE-mediated cyclodehydration step requires precise temperature control to prevent side reactions.
-
Yield Improvement: Switching from column chromatography to recrystallization increased the final yield from 45% to 58% .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed would be derivatives of the original compound, such as substituted thiazoles or thiadiazoles.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and thiazole structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. For example, compounds similar to 2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results compared to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, making them suitable candidates for further development as anticancer agents .
Drug Development
The unique structural features of this compound position it as a potential lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases beyond infections and cancer, including inflammatory conditions .
Case Studies
- Antibacterial Activity : A study evaluating a series of thiazole derivatives found that specific modifications to the structure significantly enhanced their antibacterial efficacy compared to existing treatments .
- Anticancer Research : Another investigation into thiazole-based compounds demonstrated their ability to inhibit tumor growth in animal models when administered at optimized dosages .
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes, receptors).
- Further research is needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Varied Thiadiazole Substituents
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
- Key difference : Cyclopropyl substituent on the thiadiazole instead of isopropyl.
- Impact :
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
Thiazole Carboxamide Derivatives
N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides ()
- Key difference: Pyridinyl substituent on thiazole vs. 2-methylpropylamino in the target compound.
- Impact :
Heterocyclic Hybrids with Hydrogen-Bonding Motifs
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
Biological Activity
The compound 2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a novel synthetic molecule that incorporates both thiazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Biological Activity Overview
The biological activities of compounds containing 1,3-thiazole and 1,3,4-thiadiazole rings have been extensively studied. The following subsections summarize key findings related to the biological activity of the compound .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds similar to the studied molecule demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
- In vitro studies have shown that certain thiadiazole derivatives possess antifungal activity with MICs around 31.25 to 62.5 μg/mL , indicating moderate effectiveness against fungal strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies:
- Compounds containing the thiadiazole scaffold have shown promising antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values ranging from 8 μM to 16 μM .
- The mechanism of action often involves apoptosis induction without significant toxicity to normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Properties
Some studies have also reported anti-inflammatory effects associated with thiadiazole derivatives:
- Inhibition of pro-inflammatory cytokines has been observed in cell culture models, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound?
Synthesis requires precise control of solvent polarity, temperature (typically 60–100°C), and catalysts (e.g., DMF as a solvent with triethylamine for deprotonation). Inert atmospheres (N₂/Ar) are critical to prevent oxidation of thiazole and thiadiazole moieties. Multi-step protocols involving cyclocondensation or nucleophilic substitution are common, with yields improved by slow addition of reagents .
Q. How can reaction progress be monitored during synthesis?
Thin-layer chromatography (TLC) using silica plates with ethyl acetate/hexane eluents is standard for tracking intermediates. High-performance liquid chromatography (HPLC) and ¹H/¹³C NMR spectroscopy validate purity and structural integrity post-synthesis. For example, HPLC retention times and NMR splitting patterns (e.g., doublets for thiadiazole protons) confirm intermediate conversions .
Q. What analytical techniques confirm the compound’s purity and identity?
- HPLC : Purity ≥95% with C18 columns and acetonitrile/water gradients.
- NMR : Diagnostic signals include thiazole C-H (~δ 7.5–8.5 ppm) and thiadiazole NH (δ ~10–12 ppm).
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass spectrometry (MS) : m/z values match theoretical molecular weights .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields across similar syntheses?
Discrepancies (e.g., 6% vs. 39% yields in analogous thiazole syntheses) may arise from steric hindrance, solvent polarity, or catalyst efficiency. Systematic optimization via Design of Experiments (DoE) can isolate critical variables. For example, substituting toluene (non-polar) with DMF (polar aprotic) may enhance nucleophilicity in amide coupling steps .
Q. What methodological approaches determine the compound’s 3D structure and electronic configuration?
- X-ray crystallography : Resolves bond angles and torsional strain in crystalline forms (e.g., thiadiazole-thiazole dihedral angles ~15–25°) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.
- NOESY NMR : Identifies spatial proximity of substituents (e.g., isopropyl groups on thiadiazole) .
Q. How to design experiments assessing the compound’s biological activity?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular docking : Predict binding affinities to targets like DNA gyrase or tubulin using AutoDock Vina .
Q. What strategies study degradation pathways under varying conditions?
- Forced degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline buffers (pH 1–13). Monitor via LC-MS for hydrolyzed products (e.g., cleavage of amide bonds).
- Kinetic studies : Plot degradation half-lives (t₁/₂) using Arrhenius equations to predict shelf-life .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in related thiadiazole derivatives?
Variations in antimicrobial activity (e.g., pH-dependent efficacy in tetrazolyl-thiadiazoles) may stem from protonation states affecting membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) and adjust experimental pH to match physiological conditions .
Q. Why do computational predictions sometimes mismatch experimental solubility?
LogP calculations may underestimate the impact of hydrogen bonding (e.g., amide-thiadiazole interactions). Use experimental solubility assays in DMSO/PBS mixtures and refine computational models with COSMO-RS .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
Table 2: Analytical Benchmarks for Structural Validation
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (thiadiazole NH), δ 1.3 ppm (isopropyl CH₃) | |
| HPLC | Retention time: 12.5 min (C18, 70:30 ACN:H₂O) | |
| X-ray | Dihedral angle: 18.7° between heterocycles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
